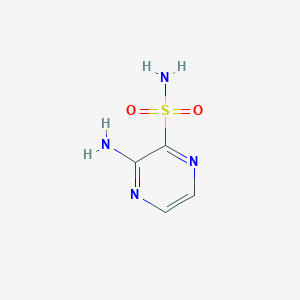

3-Aminopyrazine-2-sulfonamide

Description

Structure

2D Structure

Properties

Molecular Formula |

C4H6N4O2S |

|---|---|

Molecular Weight |

174.18 g/mol |

IUPAC Name |

3-aminopyrazine-2-sulfonamide |

InChI |

InChI=1S/C4H6N4O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,9,10) |

InChI Key |

DRJJKNOSOYJKKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminopyrazine 2 Sulfonamide and Its Derivatives

Conventional Approaches to Sulfonamide Formation

Traditional methods for the construction of sulfonamides have been widely applied and remain fundamental in organic synthesis. These approaches typically involve the reaction of activated sulfur-containing electrophiles with amines or the oxidation of sulfur precursors.

Reactions of Sulfonyl Chlorides with Aminopyrazines

The most classic and widely utilized method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of 3-aminopyrazine-2-sulfonamide, this would involve the reaction of 3-aminopyrazine with a suitable sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

Starting Materials: 3-Aminopyrazine and an appropriate sulfonyl chloride (e.g., R-SO₂Cl).

Base: A non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is commonly used.

Solvent: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typical.

Conditions: The reaction is often carried out at temperatures ranging from 0 °C to room temperature.

While this method is robust, a key challenge can be the availability and stability of the requisite sulfonyl chloride. Heteroaryl sulfonyl chlorides, in particular, can be unstable and challenging to prepare.

Table 1: Representative Conditions for Sulfonamide Synthesis via Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) |

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | - | 0-25 |

| p-Toluidine | Tosyl chloride | Pyridine | - | 0-25 |

| Primary/Secondary Amine | Various | Sodium Carbonate | Water | Room Temperature |

Note: This table presents generalized conditions from the literature for sulfonamide synthesis and serves as a model for the reaction of 3-aminopyrazine.

Preparation from Thiols and Amines

An alternative conventional approach involves the synthesis of sulfonamides from thiols and amines. This method typically proceeds via the in-situ formation of a sulfonyl chloride or another activated sulfur species, which then reacts with the amine. This oxidative coupling of readily available thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step.

A common procedure involves the oxidation of a thiol to the corresponding sulfonyl chloride, which is then reacted with an amine in a one-pot synthesis. For the synthesis of this compound, this would necessitate a starting material of 3-amino-2-mercaptopyrazine.

Key reagents for the oxidation of thiols to sulfonyl chlorides include:

N-Chlorosuccinimide (NCS) in the presence of a chloride source.

Aqueous sodium hypochlorite.

This approach offers the advantage of avoiding the isolation of potentially unstable sulfonyl chloride intermediates.

Novel Synthetic Strategies for Pyrazine (B50134) Sulfonamide Scaffolds

In recent years, a variety of innovative synthetic methods have been developed to overcome the limitations of conventional approaches, offering milder reaction conditions, greater functional group tolerance, and improved efficiency.

Electrochemical Oxidative Coupling Methods

Electrochemical synthesis has emerged as a green and efficient alternative for the formation of sulfonamides. This method enables the oxidative coupling of thiols and amines, driven by electricity, without the need for chemical oxidants. The reaction is typically carried out in an electrochemical cell with graphite (B72142) and stainless steel electrodes.

The proposed mechanism involves the anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. The aminium radical then reacts with the disulfide to form a sulfenamide (B3320178) intermediate, which is further oxidized to the final sulfonamide. This method has been successfully applied to the synthesis of various sulfonamides, including those derived from heterocyclic thiols like pyrazineethanethiol.

Table 2: Typical Conditions for Electrochemical Sulfonamide Synthesis

| Thiol | Amine | Electrolyte | Solvent | Electrodes |

| Thiophenol | Cyclohexylamine | Me₄NBF₄ | CH₃CN/HCl | Graphite/Stainless Steel |

| Pyrazineethanethiol | Various amines | Me₄NBF₄ | CH₃CN/HCl | Graphite/Stainless Steel |

Note: This table illustrates general conditions for electrochemical sulfonamide synthesis, which could be adapted for 3-aminopyrazine derivatives.

Metal-Catalyzed Sulfonamidation Protocols

Transition metal-catalyzed reactions have become a powerful tool for the formation of carbon-heteroatom bonds, including the C-N bond in sulfonamides. These methods often involve the direct C-H functionalization of a pyrazine ring, offering a highly atom-economical approach.

Palladium-catalyzed cross-coupling reactions are commonly employed for the formation of C-C and C-heteroatom bonds on pyrazine rings. More recently, copper-catalyzed C-H sulfonylation of benzylamines has been reported, utilizing a transient directing group. Such strategies could potentially be adapted for the direct sulfonamidation of the pyrazine core in 3-aminopyrazine derivatives.

Another approach involves the copper-catalyzed three-component reaction of aryldiazonium tetrafluoroborates, a sulfur dioxide source like DABCO·(SO₂)₂, and N-chloroamines.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity.

While specific MCRs for the direct synthesis of this compound are not extensively reported, the general principles of MCRs for sulfonamide synthesis could be applied. For instance, a one-pot, three-component reaction for the synthesis of 3-sulfonyl-2-aminopyridines has been developed, involving the coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia. A similar strategy could be envisioned for the pyrazine scaffold.

The development of novel MCRs for the synthesis of pyrazole (B372694) derivatives, which can then be converted to sulfonamides, has also been reported, showcasing the potential of this approach in generating complex heterocyclic sulfonamides.

The chemical reactivity of this compound allows for a variety of derivatization and functionalization reactions. These modifications can be targeted at the sulfonamide group, the pyrazine ring itself, or can involve the formation of new fused ring systems. Such derivatizations are crucial for developing new compounds with specific chemical properties and potential applications.

**2.3. Derivatization and Functionalization Reactions

The strategic modification of the this compound scaffold is key to exploring its chemical space. Key reactive sites include the nitrogen atom of the sulfonamide group, the amino group, and the carbon atoms of the pyrazine ring.

The sulfonamide group (-SO₂NH₂) is a critical functional group that can be readily derivatized, most commonly through N-acylation. The acidity of the sulfonamide N-H protons (pKa comparable to carboxylic acids) facilitates its reaction with various acylating agents. nih.gov This modification is a widely used strategy in medicinal chemistry to produce N-acylsulfonamides, which can act as bioisosteres of carboxylic acids. nih.gov

Common methods for the N-acylation of sulfonamides involve the use of acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. semanticscholar.org Alternatively, direct coupling with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). semanticscholar.org A particularly efficient method utilizes N-acylbenzotriazoles, which act as neutral coupling reagents. This method involves deprotonating the sulfonamide with a base like sodium hydride (NaH) followed by reaction with the N-acylbenzotriazole to yield the desired N-acylsulfonamide in high yields. semanticscholar.org

Table 1: Examples of N-Acylation Reactions on Sulfonamides

| Sulfonamide Reactant | Acylating Agent | Base/Conditions | Product | Yield (%) | Reference |

| p-Toluenesulfonamide | N-Benzoylbenzotriazole | NaH, THF, reflux | N-Benzoyl-p-toluenesulfonamide | 96 | semanticscholar.org |

| Methanesulfonamide | Acetic Anhydride | H₂SO₄ (cat.), MeCN | N-Acetylmethanesulfonamide | 98 | nih.gov |

| Acetazolamide | N-(Cbz-glycyl)benzotriazole | NaH, THF, reflux | N-(N-Cbz-glycyl)acetazolamide | 95 | semanticscholar.org |

Despite this, specific transformations can be achieved. For instance, halogenation, such as bromination, can be carried out on activated pyrazine systems. Another potential modification is the transformation of the amino group itself. For example, the amino group could be diazotized and subsequently replaced by other functional groups, although this can be challenging in heteroaromatic systems. Amidation of a related compound, 3-aminopyrazine-2-carboxylic acid, has been successfully performed using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid before reacting with an amine. This highlights the reactivity of the amino group and its influence on adjacent functional groups.

Table 2: Examples of Pyrazine Ring Modifications

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 3,5-Diaminopyrazine-2-carbonitrile | NaNO₂, H₂SO₄ | Diazotization/Hydrolysis | 3-Amino-5-hydroxypyrazine-2-carbonitrile | N/A |

| 3-Aminopyrazine-2-carboxylic acid | Aniline, CDI, DMSO | Amidation | 3-Amino-N-phenylpyrazine-2-carboxamide | |

| 2,6-Diaminopyrazine | N-Bromosuccinimide | Bromination | 3,5-Dibromo-2,6-diaminopyrazine | N/A |

The adjacent amino and sulfonamide groups at the C-2 and C-3 positions of the pyrazine ring provide a perfect scaffold for the synthesis of condensed heterocyclic systems. These reactions typically involve cyclization with a reagent that can react with both the amino and the sulfonamide functionalities, or a derivative thereof.

One common strategy for forming fused rings on a pyrazine core involves the reaction of 2,3-disubstituted pyrazines with binucleophiles. For instance, pyrazine derivatives with adjacent amino and cyano or ester groups are precursors for pyrazino[2,3-d]pyridazines. documentsdelivered.com Although direct examples starting from this compound are not prevalent, analogous cyclocondensation reactions can be envisioned. For example, reaction with a reagent like hydrazine (B178648) could potentially lead to the formation of a pyrazino[2,3-e] documentsdelivered.comnih.govchemsynthesis.comtriazine system. More directly, intramolecular cyclization of a derivatized sulfonamide could lead to the formation of a pyrazino[2,3-c] documentsdelivered.comnih.govorganic-chemistry.orgthiadiazine 1,1-dioxide ring system, which is a known heterocyclic scaffold.

Table 3: Examples of Condensed Heterocycle Formation from Pyrazine Precursors

| Pyrazine Precursor | Reagent(s) | Condensed System Formed | Product | Reference |

| 3-Chloropyrazine-2-carbonyl chloride | Hydrazine hydrate | Pyrazino[2,3-d]pyridazine | 5-Chloropyrazino[2,3-d]pyridazin-8(7H)-one | documentsdelivered.com |

| 3-Aminopyrazine-2-carboxamide (B1665363) | Diethyl oxalate | Pyrazino[2,3-b]pyrazine | Pyrazino[2,3-b]pyrazine-2,3-dione | N/A |

| 1,2,3-Triazole dicarbonyl species | Hydrazine hydrate | 1,2,3-Triazolo[4,5-d]pyridazine | 4,5-Disubstituted-1H-1,2,3-triazolo[4,5-d]pyridazine | mdpi.com |

Structural Elucidation and Advanced Characterization of 3 Aminopyrazine 2 Sulfonamide Derivatives

Spectroscopic Techniques for Structure Determination

Spectroscopic analysis is fundamental for confirming the identity and purity of 3-aminopyrazine-2-sulfonamide derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework. For N-substituted 3-aminopyrazine-2-carboxamides, a structurally related class of compounds, the two pyrazine (B50134) ring protons typically appear as doublets in the region of δ 8.2-9.3 ppm mdpi.com. The protons of the 3-amino group are often observed as a broad singlet. The chemical shift of the sulfonamide proton (-SO₂NH-) is expected to appear as a singlet peak in the range of δ 8.78–10.15 ppm, based on data from analogous aromatic sulfonamides rsc.org. In ¹³C NMR spectra, signals for the pyrazine ring carbons would be expected in the aromatic region (δ 110-160 ppm), with the carbon atoms of the sulfonamide group appearing in a characteristic range rsc.orgnih.gov.

| Proton/Carbon Type | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrazine H | 8.2 - 9.3 | - |

| Amino (-NH₂) H | Broad singlet | - |

| Sulfonamide (-SO₂NH-) H | 8.78 - 10.15 | - |

| Pyrazine C | - | 110 - 160 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups within the molecule. For aromatic sulfonamides, characteristic vibrational bands are observed. The N-H stretching vibrations for the sulfonamide group typically occur in the region of 3349–3144 cm⁻¹ rsc.org. The primary amino group at the 3-position would show asymmetric and symmetric N-H stretching bands, generally in the range of 3459–3338 cm⁻¹ rsc.org. The most identifiable peaks for the sulfonamide moiety are the strong asymmetric and symmetric stretching vibrations of the S=O group, which appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. The S-N stretching vibration is typically observed between 924 and 906 cm⁻¹ znaturforsch.com.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3338 - 3459 |

| Sulfonamide (-SO₂NH-) | N-H Stretch | 3144 - 3349 |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1317 - 1344 |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1147 - 1187 |

| Sulfonamide (C-S-N) | S-N Stretch | 906 - 924 |

Mass Spectrometry (MS) Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, aromatic sulfonamides exhibit characteristic fragmentation pathways. A common and diagnostic fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da, via an intramolecular rearrangement nih.govresearchgate.netresearchgate.net. This SO₂ elimination pathway helps to confirm the presence of the arylsulfonamide core nih.gov. Further fragmentation can provide additional structural details of the specific derivative.

X-ray Crystallographic Analysis of Molecular Conformations and Crystal Packing

Hydrogen bonds are a dominant force in the crystal packing of sulfonamides, directing the formation of highly ordered supramolecular architectures nih.govnih.gov. The sulfonamide group itself contains an excellent hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygen atoms). The 3-amino group on the pyrazine ring provides additional hydrogen bond donors.

These interactions lead to the formation of common, predictable patterns or synthons. In many sulfonamide crystal structures, molecules are linked into dimers, chains, or sheets nih.gov. A frequently observed motif is the formation of a chain where the sulfonamide N-H of one molecule donates a hydrogen bond to a sulfonyl oxygen of a neighboring molecule nih.gov. The analysis of numerous sulfonamide crystal structures reveals that these intermolecular hydrogen bonds are the main driving force for crystal packing nih.govacs.org.

| Donor Group | Acceptor Group | Typical Interaction Motif |

|---|---|---|

| Sulfonamide N-H | Sulfonyl S=O | Forms chains and dimers, often described by R²₂(8) graph sets |

| Amino N-H | Sulfonyl S=O | Contributes to extended 2D or 3D networks |

| Amino N-H | Pyrazine N | Can form links between molecules |

Alongside hydrogen bonding, π-π stacking interactions involving the pyrazine rings are crucial for stabilizing the crystal lattice nih.govnih.gov. The electron-deficient nature of the pyrazine ring influences its stacking behavior. These interactions occur when the planar aromatic rings of adjacent molecules align, typically in a parallel-displaced or T-shaped orientation to maximize attractive forces researchgate.networldscientific.com. In many sulfonamide crystals, hydrogen-bonded layers or chains are further interconnected and stabilized by these π-stacking interactions, leading to a robust three-dimensional structure nih.govrsc.org. The interplay between strong hydrogen bonds and weaker π-π interactions is a key determinant of the final crystal packing arrangement nih.govresearchgate.net.

Conformational Analysis and Geometrical Parameters

The biological activity of flexible molecules is often linked to their accessible conformations. For aromatic sulfonamides, conformational flexibility primarily arises from rotation around the C(aryl)-S and S-N bonds nih.govnih.gov. Computational studies on benzenesulfonamide (B165840), the parent structure, predict two stable conformers: one where the -NH₂ group eclipses the S=O bonds and another where it is staggered nih.gov. Experimental studies suggest that the eclipsed form is often favored nih.gov. The S-N bond is typically oriented nearly perpendicular to the plane of the aromatic ring nih.gov.

The geometric parameters of the sulfonamide group are remarkably consistent across a wide range of derivatives, indicating a crystallographically stable fragment proquest.com. The S=O bond lengths are typically around 1.43 Å, while the S-N bond is approximately 1.62 Å mdpi.comscielo.br. The bond angles around the central sulfur atom deviate from the ideal tetrahedral angle of 109.5°, with the O-S-O angle being wider (around 120°) and the N-S-C angle being narrower mdpi.com.

| Parameter | Typical Value (from X-ray Crystallography) |

|---|---|

| S=O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.62 Å |

| S-C(aryl) Bond Length | ~1.76 Å |

| O-S-O Bond Angle | ~120° |

| N-S-C Bond Angle | ~106° |

Computational and Theoretical Investigations of 3 Aminopyrazine 2 Sulfonamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties with a high degree of accuracy. For 3-aminopyrazine-2-sulfonamide, DFT calculations offer a detailed picture of its electronic characteristics and reactivity.

Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com

For sulfonamide derivatives, DFT calculations have shown that the distribution of electron density in the HOMO is often concentrated on the benzenesulfonamide (B165840) and amino groups. researchgate.net In contrast, the LUMO's electron density is typically localized on the pyrazine (B50134) ring. This distribution suggests that an electronic transition would involve the transfer of electron density from the sulfonamide and amino moieties to the pyrazine ring, indicating a possible intramolecular charge transfer. researchgate.net

The HOMO-LUMO energy gap is a determinant of the molecule's ability to absorb light; a smaller gap generally corresponds to absorption at longer wavelengths. ossila.com Theoretical studies on various organic molecules, including those with thienopyrazine structures, have demonstrated that modifications to the molecular structure, such as the introduction of different functional groups, can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net These computational insights are invaluable for designing molecules with specific electronic and optical properties.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. ossila.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest possible electronic excitation. ossila.com |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.mil The MEP surface map displays regions of varying electrostatic potential, with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). researchgate.net

In studies of similar sulfonamide compounds, MEP analysis has revealed that negative electrostatic potentials are often localized around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the pyrazine ring, making these sites susceptible to electrophilic attack. indexcopernicus.comresearchgate.net Conversely, positive potentials are typically found around the hydrogen atoms of the amino group and the aromatic ring, indicating these as likely sites for nucleophilic attack. indexcopernicus.comresearchgate.net This detailed mapping of the electrostatic landscape is crucial for understanding intermolecular interactions, including hydrogen bonding. dtic.mil

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that have become indispensable in drug discovery and molecular biology. They allow for the prediction and analysis of the interactions between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme.

Ligand-Target Interaction Prediction at the Molecular Level

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. nih.gov These studies are fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a compound for a particular biological target. nih.govresearchgate.net

For derivatives of 3-aminopyrazine, molecular docking has been utilized to investigate their potential as inhibitors of various enzymes. mdpi.comnih.gov For instance, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been studied as potential inhibitors of mycobacterial prolyl-tRNA synthetase (mtProRS). mdpi.comresearchgate.net Docking studies can reveal crucial hydrogen bonding and other non-covalent interactions between the ligand and the amino acid residues in the active site of the enzyme, providing a rationale for the observed biological activity. mdpi.com The insights gained from these predictions can guide the synthesis of more potent and selective inhibitors. nih.gov

Acid-Base Equilibria and Tautomerism Studies

The study of acid-base equilibria and tautomerism is essential for understanding the chemical behavior of this compound in different environments. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton.

Prototropic Tautomerism (Sulfonamide-Sulfonimide)

Sulfonamides can exhibit prototropic tautomerism, existing in equilibrium between the sulfonamide and sulfonimide forms. nih.gov This equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents on the molecule. nih.govmdpi.com

Theoretical calculations, often performed using DFT methods, can predict the relative stabilities of the different tautomers. nih.gov For some sulfonamide derivatives, studies have shown that while both tautomeric forms can coexist, the sulfonamide form is often more predominant, with the proportion of the sulfonimide form increasing with the polarity of the solvent. nih.gov The ability of the different tautomers to form intermolecular hydrogen bonds also plays a significant role in their relative stability. nih.gov Understanding this tautomeric behavior is crucial, as the different forms may exhibit distinct biological activities and physicochemical properties. acs.orgresearchgate.net

Prediction of pKa Values

The determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule in different environments, which in turn influences its solubility, absorption, and interaction with biological targets. While experimental determination of pKa is standard, computational methods provide a powerful alternative for predicting these values, offering insights into the electronic properties of the molecule. For this compound, theoretical calculations can elucidate the acidity of the sulfonamide proton and the basicity of the pyrazine and amino group nitrogens.

Computational prediction of pKa values typically involves the use of quantum mechanical calculations to determine the Gibbs free energies of the acidic and basic forms of the molecule in a solvent, usually water. These calculations are often performed using a thermodynamic cycle that relates the gas-phase deprotonation energy to the solution-phase acidity.

A common approach involves the following steps:

Gas-Phase Geometry Optimization: The molecular geometries of the neutral, protonated, and deprotonated species are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

Gas-Phase Free Energy Calculation: The Gibbs free energies of the optimized structures in the gas phase are calculated.

Solvation Free Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD).

pKa Calculation: The pKa value is then calculated using the following equation, which incorporates the gas-phase free energy of the proton and its experimental solvation free energy:

pKa = (ΔG*sol(H+) + ΔGgas(deprotonation)) / (2.303 * RT)

where ΔG*sol(H+) is the solvation free energy of the proton, and ΔGgas(deprotonation) is the gas-phase deprotonation free energy.

For a molecule like this compound, there are multiple potential ionization sites: the sulfonamide NH group, which is acidic, and the pyrazine ring nitrogens and the exocyclic amino group, which are basic. Theoretical studies on structurally similar compounds, such as aminopyridines and other sulfonamides, have demonstrated the utility of high-level ab initio methods for accurate pKa prediction. For instance, studies on aminopyridines have shown that methods like G1, G2, and G3 can predict pKa values with a high degree of accuracy. nih.gov Similarly, computational investigations of sulfonamides have established relationships between calculated molecular properties, such as bond lengths, and their experimental pKa values, providing a predictive tool for new compounds. nih.govrsc.orgrsc.org

A hypothetical computational study on this compound might yield the following predicted pKa values for its different ionizable groups. The data presented in the table below is illustrative and based on typical values obtained for similar functional groups in related molecules from computational studies.

| Ionizable Group | Predicted pKa (Acidic) | Predicted pKa (Basic) | Computational Method | Solvation Model |

|---|---|---|---|---|

| Sulfonamide (-SO2NH2) | 8.5 - 9.5 | - | DFT (B3LYP/6-311+G(d,p)) | CPCM |

| Pyrazine Ring Nitrogen (N1) | - | 1.0 - 2.0 | DFT (B3LYP/6-311+G(d,p)) | CPCM |

| Pyrazine Ring Nitrogen (N4) | - | -1.0 - 0.0 | DFT (B3LYP/6-311+G(d,p)) | CPCM |

| Amino Group (-NH2) | - | 2.5 - 3.5 | DFT (B3LYP/6-311+G(d,p)) | CPCM |

Detailed Research Findings from Analogous Systems:

Sulfonamides: Research on a large set of primary and secondary sulfonamides has shown that quantum chemical methods, particularly double-hybrid density functionals like DSD-PBEP86-D3(BJ) combined with the SM12 solvation model, can predict pKa values with a mean accuracy of approximately 0.9 pKa units. researchgate.net These studies highlight the importance of accurate gas-phase deprotonation energies and reliable solvation models for achieving high precision.

Aminopyridines: Theoretical predictions of pKa values for aminopyridines, which serve as a good structural analogue for the aminopyrazine moiety, have been successfully performed using G1, G2, and G3 extrapolation methods with the CPCM solvation model. nih.gov These high-level methods can achieve a standard deviation as low as 0.10 pKa units for compounds more basic than pyridine (B92270). nih.gov This suggests that similar accuracy could be achievable for predicting the basic pKa values of this compound.

The computational investigation of this compound's pKa values would provide a detailed picture of its ionization behavior, which is fundamental to understanding its chemical and biological activity. The accuracy of these predictions is highly dependent on the chosen level of theory and the solvation model employed.

Chemical Reactivity and Transformation Mechanisms

Reactions at the Amino Group of the Pyrazine (B50134) Ring

The primary amino group at the C-3 position of the pyrazine ring is a key site for synthetic modification. However, its nucleophilicity is considerably reduced by the electron-deficient pyrazine ring and the strongly electron-withdrawing adjacent sulfonamide group. This diminished reactivity is a critical factor in planning synthetic transformations.

Research on analogous compounds, such as methyl 3-aminopyrazine-2-carboxylate, indicates that direct acylation of the 3-amino group can be challenging due to its low nucleophilicity. mdpi.com Despite this, acylation reactions remain a primary method for derivatization. These reactions typically involve the coupling of the amino group with acylating agents like R-substituted benzoyl chlorides, alkanoyl chlorides, and cycloalkanoyl chlorides. mdpi.com To overcome the low reactivity, these transformations often require specific activating agents or reaction conditions.

Another common transformation is the formation of amides through coupling reactions. In related 3-aminopyrazine-2-carboxylic acid systems, coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate the carboxylic acid, which then readily reacts with amines. nih.gov While this reaction involves the carboxyl group, it highlights a strategy that could be adapted. For 3-aminopyrazine-2-sulfonamide, the amino group itself would act as the nucleophile, reacting with an activated carboxylic acid or an acyl chloride.

Table 1: Representative Reactions at the 3-Amino Group

| Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| Acylation | R-COCl, Anhydrous conditions | 3-Amidopyrazine-2-sulfonamide | The low nucleophilicity of the amino group often necessitates forcing conditions or activation. mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | 3-(Alkylamino)pyrazine-2-sulfonamide | A potential pathway for N-alkylation of the amino group. |

Reactivity of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a robust and versatile moiety with distinct reactive sites. Its chemistry is central to the synthesis of numerous pharmacologically active molecules. nih.gov The primary reaction pathways for sulfonamides involve modification of the amino (-NH₂) portion and reactions that lead to the cleavage of the sulfur-nitrogen (S-N) bond. researchgate.net

Electrophiles are prone to attack the nitrogen atoms of the sulfonamide bridge. researchgate.net For a primary sulfonamide like that in this compound, the nitrogen atom can undergo alkylation or arylation under appropriate basic conditions. The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, generating a nucleophilic anion that can react with electrophiles.

Furthermore, the sulfonamide group can be involved in substitution or cleavage reactions. Hydrolysis of the S-N bond can occur under strong acidic or basic conditions, although sulfonamides are generally quite stable. This cleavage would lead to the formation of 3-aminopyrazine-2-sulfonic acid. Density functional theory (DFT) studies on sulfonamides indicate that electrophilic attack can lead to the cleavage of S-N bonds or even the extrusion of SO₂. researchgate.net

Table 2: Potential Reactions of the Sulfonamide Moiety

| Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| N-Alkylation/Arylation | Alkyl/Aryl halide, Base (e.g., NaH, K₂CO₃) | N-substituted-3-aminopyrazine-2-sulfonamide | The sulfonamide proton is acidic, facilitating deprotonation and subsequent reaction with electrophiles. |

| Hydrolysis | Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | 3-Aminopyrazine-2-sulfonic acid | Generally requires harsh conditions due to the stability of the sulfonamide bond. |

| Reductive Cleavage | Reducing agents (e.g., LiAlH₄) | Thiol derivative | A possible but less common transformation for aromatic sulfonamides. |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The arrangement of an amino group ortho to a sulfonamide moiety on the pyrazine ring provides a valuable template for constructing fused heterocyclic systems. These reactions, known as cyclization or annulation, can lead to the formation of novel polycyclic structures with potential biological activity.

One plausible pathway involves the reaction with bifunctional electrophiles. For example, reaction with an α,β-unsaturated carbonyl compound could lead to a Michael addition initiated by the 3-amino group, followed by an intramolecular cyclization involving the sulfonamide nitrogen, potentially forming a fused 1,4-diazepine or a related seven-membered ring system.

Another strategy involves the formation of thiazinane derivatives. The synthesis of 1,2-thiazinane-1,1-dioxide rings, known as sultams, can be achieved through intramolecular cyclization of an amino group onto a sulfonyl moiety. nih.gov For this compound, a precursor could be synthesized where the 3-amino group is modified with a side chain containing a leaving group. Subsequent intramolecular nucleophilic substitution by the sulfonamide nitrogen would yield a fused pyrazino-thiazinane dioxide system. The synthesis of fused pyrazine rings is a well-established strategy for creating complex molecules for drug discovery. mdpi.com

Mechanism of Selected Chemical Transformations

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Acylation at the 3-Amino Group: The acylation of the 3-amino group with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. This step is often the rate-limiting step, hindered by the reduced nucleophilicity of the amine.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, bearing a positive charge on the nitrogen and a negative charge on the oxygen.

Chloride Ion Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

Deprotonation: A base (such as pyridine (B92270) or excess amine) removes the proton from the nitrogen atom, yielding the neutral amide product and neutralizing the generated HCl.

Mechanism of Sulfonamide N-Alkylation: This reaction proceeds via a nucleophilic substitution (typically Sₙ2) mechanism.

Deprotonation: A base removes one of the acidic protons from the sulfonamide nitrogen, creating a resonance-stabilized sulfonamide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The sulfonamide anion attacks the electrophilic carbon of an alkyl halide in a concerted Sₙ2 fashion.

Displacement: The halide is displaced as a leaving group, forming the new N-C bond and yielding the N-alkylated sulfonamide product.

Coordination Chemistry of Pyrazine Sulfonamide Ligands

Design and Synthesis of Metal Complexes with Pyrazine-Derived Sulfonamides

The synthesis of metal complexes with pyrazine-derived sulfonamides often involves the reaction of a metal salt with the sulfonamide ligand in a suitable solvent. For instance, transition metal complexes of sulfadiazine (B1682646) have been prepared by reacting the drug with metal nitrates in methanol. The resulting mixture is typically stirred and refluxed to facilitate the formation of the crystalline product.

Similarly, complexes of 3-aminopyrazine-2-carboxylic acid with various transition metals like Molybdenum, Tungsten, Uranium, Ruthenium, Rhodium, Palladium, Platinum, Silver, and Iridium have been synthesized. researchgate.net These synthetic procedures yield new complexes that can be characterized using various physicochemical and spectroscopic techniques. researchgate.net

The synthesis of Ruthenium(III) complexes with sulfonamides like sulfathiazole (B1682510) and sulfamerazine (B1682647) has also been reported, aiming to enhance the antibacterial activity of the parent drugs. nih.gov In another approach, a sulfonamide derived from tranexamic acid was synthesized and subsequently used to prepare metal complexes with Nickel, Copper, and other metals. researchgate.net

Structural Characterization of Metal-Ligand Coordination Geometries

The structural characterization of metal complexes is crucial to understanding their properties. Techniques such as elemental analysis, molar conductance, electronic spectra, FT-IR, thermogravimetric analysis, proton NMR, and cyclic voltammetry are commonly employed.

For example, the electronic spectra of Nickel(II) and Cobalt(II) complexes with sulfadiazine suggest an octahedral geometry, while the Copper(II) complex exhibits a distorted octahedral geometry. Infrared spectra can confirm the bidentate nature of the ligand and the presence of water molecules in the coordination sphere.

X-ray crystallography provides definitive structural information. The crystal structure of a Ruthenium(II) complex with a pyrazine (B50134) carboxamide ligand revealed a pseudo-octahedral "piano stool" geometry around the central metal atom. nih.gov In some instances, the sulfonamide ligand acts as a monodentate ligand, coordinating only through a nitrogen atom of the heterocyclic ring. nih.gov

Below is a table summarizing the coordination geometries of some metal complexes with related ligands:

| Complex | Metal Ion | Ligand | Coordination Geometry |

|---|---|---|---|

| [Ni(sulfadiazine)2(H2O)2] | Ni(II) | Sulfadiazine | Octahedral |

| [Co(sulfadiazine)2(H2O)2] | Co(II) | Sulfadiazine | Octahedral |

| [Cu(sulfadiazine)2(H2O)2] | Cu(II) | Sulfadiazine | Distorted Octahedral |

| [Ru(L2)(p-cymene)Cl] | Ru(II) | N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | Pseudo-octahedral piano stool |

Theoretical Studies of Metal-Ligand Interactions and Bonding

Theoretical studies, such as Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure and bonding within metal complexes. scirp.org These studies can help to rationalize the observed experimental data and predict the properties of new complexes.

Molecular modeling calculations have been used to study transition metal complexes of 3-aminopyridine. scirp.org These calculations can reveal how the bond angles of the free ligand are altered upon coordination to a metal center. scirp.org For instance, DFT analysis of a binuclear Copper(II) complex with 2,2'-bipyridine (B1663995) and 4-aminobenzoate (B8803810) has been reported. scirp.org

Theoretical studies on sulfadiazine have been conducted using both ab initio and density functional theory methods. nih.gov Such computational and spectroscopic analyses provide a deeper understanding of the molecule's properties. nih.gov Furthermore, molecular docking studies can be employed to investigate the interaction of these metal complexes with biological macromolecules like DNA. nih.gov

Role of Sulfonamide Nitrogen in Metal Chelation

The sulfonamide group plays a crucial role in the coordination chemistry of these ligands. The nitrogen atom of the sulfonamide group can be deprotonated, allowing the anionic sulfonamide to bind to the metal center. sjp.ac.lk This is a common mode of coordination for primary and secondary sulfonamides. sjp.ac.lk

In some cases, sulfonamide ligands chelate the central metal ion through a nitrogen atom of the heterocyclic ring and an oxygen atom of the –SO2NH– group. nih.gov However, the coordination mode can vary. For example, some metal complexes show coordination through the nitrogen atom of the sulfonamide group and the heterocyclic ring. nih.gov In other instances, chelation can occur through the nitrogen atom of an aniline (B41778) –NH2 group and the nitrogen atom of the –SO2NH– group. nih.gov

The versatility in coordination modes allows sulfonamides to form stable chelates with various metal ions. nih.gov

Advanced Research Concepts and Future Directions

Supramolecular Chemistry and Crystal Engineering with Pyrazine (B50134) Sulfonamides

Supramolecular chemistry and crystal engineering utilize non-covalent interactions to design and construct ordered molecular structures in the solid state. For pyrazine sulfonamides, including 3-Aminopyrazine-2-sulfonamide, these principles are pivotal in understanding and controlling their solid-state properties. The pyrazine ring and the sulfonamide group provide a rich combination of hydrogen bond donors and acceptors, making them excellent candidates for building predictable supramolecular architectures.

The primary driving forces for crystal packing in sulfonamides are strong intermolecular hydrogen bonds and π-π interactions researchgate.netnih.gov. In pyrazine sulfonamides, the amino group (N-H) and the sulfonamide (N-H) are potent hydrogen bond donors, while the pyrazine nitrogen atoms and the sulfonyl oxygens (S=O) are strong acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding motifs, such as dimers, chains, and rings. For instance, crystal engineering principles have been applied to prepare co-crystals and salts of sulfonamides with pyridines, which can disrupt existing hydrogen-bonded dimers and form new motifs like dyads and chains uiowa.eduresearchgate.net. The specific hydrogen-bonding arrangements can differ based on isomeric positioning, leading to varied supramolecular structures even in closely related molecules nih.gov.

The application of these principles allows researchers to create novel crystalline forms (polymorphs, co-crystals) with tailored physicochemical properties, such as solubility and stability. By selecting appropriate co-formers that are structurally complementary to the this compound scaffold, it is possible to engineer crystals with desired network structures, for example, transitioning from a 2D hydrogen-bonded network to a more complex 3D network rsc.org.

Structure-Property Relationships in Derivatized Pyrazine Sulfonamides

The correlation between the molecular structure of a compound and its resulting physicochemical and biological properties is a cornerstone of medicinal chemistry and materials science. For pyrazine sulfonamides, derivatization—the strategic modification of the core structure—is a key tool for optimizing function.

Systematic structural modifications allow for the establishment of clear structure-activity relationships (SAR). This involves synthesizing a series of derivatives and evaluating how changes impact a specific property, such as binding affinity to a biological target or a physical characteristic like crystallite size nih.gov.

Table 1: Illustrative Structure-Property Relationships in Conceptual Pyrazine Sulfonamide Derivatives

| Position of Substitution | Substituent Type | Potential Effect on Property | Rationale |

| Amino Group (Position 3) | Alkylation (e.g., -NHCH₃) | Increased Lipophilicity, Altered H-Bonding | Reduces the number of N-H donors, potentially weakening some intermolecular interactions while increasing solubility in non-polar media. |

| Pyrazine Ring (e.g., Position 5 or 6) | Electron-Withdrawing (e.g., -Cl, -CF₃) | Enhanced Acidity of N-H Protons | Increases the hydrogen-bond donating strength of the amino and sulfonamide groups, potentially leading to stronger target binding. |

| Pyrazine Ring (e.g., Position 5 or 6) | Bulky Aromatic Group | Introduction of π-π Stacking Interactions | Can provide additional non-covalent interactions with aromatic residues in a protein binding site, enhancing affinity. |

| Sulfonamide Group (-SO₂NH₂) | N-Substitution (e.g., -SO₂NHR) | Modified Solubility and Pharmacokinetics | The nature of the 'R' group can be tailored to fine-tune solubility, metabolic stability, and target engagement. |

Molecular recognition is the specific, non-covalent interaction between two or more molecules. For this compound and its derivatives, the key chemical features determining recognition are the spatial arrangement of hydrogen bond donors and acceptors, as well as regions capable of other non-covalent interactions.

The sulfonamide motif is a well-established pharmacophore in drug design, with its oxygen atoms frequently forming intimate contacts with protein targets acs.org. The amino group and the pyrazine nitrogen atoms further augment the recognition potential. In related diazine heterocycles like pyridazine, the dual nitrogen atoms can engage in robust hydrogen bonding, a property that is central to their application in drug design nih.gov. The precise geometry of these functional groups creates a specific interaction pattern that allows the molecule to bind selectively to a complementary biological target, such as an enzyme active site.

Studies on host-guest systems, such as the recognition of pyrazine N,N'-dioxide by calix researchgate.netpyrrole receptors, demonstrate the complexity of these interactions. The binding can involve multiple non-covalent forces, including N-H···O hydrogen bonding, C-H/π interactions, and donor-acceptor π-π interactions, with the guest molecule being encapsulated within a cavity defined by the host researchgate.netrsc.org. The ability of a molecule to present a specific three-dimensional arrangement of these recognition sites is fundamental to its function.

The strength and nature of intermolecular interactions in pyrazine sulfonamides are influenced by a combination of intrinsic molecular properties and environmental factors. These interactions are critical as they dictate everything from crystal packing to ligand-receptor binding.

Several factors can modulate these interactions:

Conformation: The rotational freedom around the pyrazine-sulfonamide bond can lead to different conformers, which may favor or preclude certain intermolecular contacts researchgate.netnih.gov. Intramolecular hydrogen bonds, for instance between the amino group and a sulfonyl oxygen, can stabilize a particular conformation, thereby influencing how the molecule interacts with its neighbors nih.govnih.gov.

Solvent/Environment: The polarity of the surrounding environment can significantly impact the strength of hydrogen bonds. A polar solvent can compete for hydrogen bond donors and acceptors, potentially weakening intermolecular interactions compared to those in a non-polar environment or a crystal lattice mdpi.com.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the pyrazine ring alters the electron density and the acidity/basicity of the functional groups, thereby tuning the strength of the hydrogen bonds and other electrostatic interactions.

General Considerations for the Design of Advanced Pyrazine-Based Chemical Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a rigid core for the precise spatial orientation of functional groups. When designing advanced chemical scaffolds based on this compound, several key principles should be considered:

Structure-Based Design: Utilizing computational tools like molecular docking and pharmacophore modeling is essential. By understanding the three-dimensional structure of a biological target, derivatives can be designed to maximize complementary interactions, such as forming new hydrogen bonds or occupying hydrophobic pockets nih.govmdpi.comnih.gov.

Vectorial Elaboration: The pyrazine core provides multiple vectors for chemical modification. Substituents can be strategically placed to explore different regions of a binding site, improve pharmacokinetic properties, or introduce new functionalities. For example, linking moieties can be attached to the core to create hybrid molecules with dual functions researchgate.netmdpi.com.

Bioisosteric Replacement: The pyrazine ring or its substituents can sometimes be replaced with other chemical groups (bioisosteres) that retain similar steric and electronic properties but may offer improved metabolic stability, reduced toxicity, or altered selectivity.

Synthetic Accessibility: The design of novel scaffolds must be guided by practical and efficient synthetic routes. The development of one-pot, metal-free, or solvent-free synthetic methods is crucial for the rapid generation of diverse compound libraries for screening researchgate.net.

Optimizing Drug-Like Properties: Throughout the design process, it is critical to monitor key physicochemical parameters (e.g., molecular weight, logP, polar surface area) to ensure that the resulting compounds have a high probability of good oral bioavailability and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles nih.gov.

By integrating these considerations, the this compound core can be systematically evolved into advanced chemical scaffolds for a wide range of applications, from therapeutic agents to functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.